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Compound of Interest

Compound Name: CHIR-98014

Cat. No.: B1649336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CHIR-98014 is a potent, cell-permeable, and highly selective inhibitor of glycogen synthase

kinase 3 (GSK-3).[1] This technical guide provides an in-depth overview of the discovery of

CHIR-98014, its mechanism of action, a plausible route for its chemical synthesis, and detailed

experimental protocols for its characterization.

Discovery and Development
CHIR-98014 was identified through the screening of combinatorial libraries of substituted

dihydropyrimidines, which were found to be spontaneously oxidized to the more active

aminopyrimidine form. This screening effort aimed to discover potent and selective inhibitors of

GSK-3 for the potential treatment of type 2 diabetes.

Mechanism of Action
CHIR-98014 is an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms. By binding

to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream

substrates. This inhibition has significant effects on two key signaling pathways: the insulin

signaling pathway and the Wnt/β-catenin signaling pathway.
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Parameter Value Target
Cell
Line/System

Reference

IC50 0.65 nM GSK-3α Cell-free assay [1][2]

IC50 0.58 nM GSK-3β Cell-free assay [1][2]

Ki 0.87 nM Human GSK-3β Cell-free assay [2][3]

EC50 106 nM

Glycogen

Synthase

Stimulation

CHO-IR cells [2][3]

EC50 107 nM

Glycogen

Synthase

Stimulation

Rat hepatocytes [2][3]

IC50 3.7 µM Cdc2 Cell-free assay [3]

Signaling Pathways
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex" that

phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4][5][6][7]

[8] Inhibition of GSK-3 by CHIR-98014 prevents the phosphorylation of β-catenin, leading to its

accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates

the transcription of Wnt target genes.[4][5][6][7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.rndsystems.com/products/chir-98014_6695
https://www.medchemexpress.com/CHIR-98014.html
https://www.rndsystems.com/products/chir-98014_6695
https://www.medchemexpress.com/CHIR-98014.html
https://www.medchemexpress.com/CHIR-98014.html
https://www.selleckchem.com/products/chir-98014.html
https://www.medchemexpress.com/CHIR-98014.html
https://www.selleckchem.com/products/chir-98014.html
https://www.medchemexpress.com/CHIR-98014.html
https://www.selleckchem.com/products/chir-98014.html
https://www.selleckchem.com/products/chir-98014.html
https://www.researchgate.net/figure/The-Wnt-b-catenin-signaling-pathway-In-the-absence-of-Wnt-ligands-b-catenin-levels-in_fig1_309919376
https://www.researchgate.net/figure/Canonical-Wnt-b-catenin-signaling-with-and-without-Wnt-ligand-a-In-the-absence-of-Wnt_fig1_395172097
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861485/
https://www.cellsignal.com/pathways/wnt-beta-catenin-signaling-pathway
https://en.wikipedia.org/wiki/Wnt_signaling_pathway
https://www.benchchem.com/product/b1649336?utm_src=pdf-body
https://www.researchgate.net/figure/The-Wnt-b-catenin-signaling-pathway-In-the-absence-of-Wnt-ligands-b-catenin-levels-in_fig1_309919376
https://www.researchgate.net/figure/Canonical-Wnt-b-catenin-signaling-with-and-without-Wnt-ligand-a-In-the-absence-of-Wnt_fig1_395172097
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861485/
https://www.cellsignal.com/pathways/wnt-beta-catenin-signaling-pathway
https://en.wikipedia.org/wiki/Wnt_signaling_pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wnt OFF State (No CHIR-98014) Wnt OFF State (with CHIR-98014)

GSK-3

Destruction Complex

Axin APC CK1

β-catenin

Ubiquitination & Proteasomal Degradation

Phosphorylation

CHIR-98014

GSK-3

Inhibits

β-catenin (stabilized)

Nucleus

Translocation

TCF/LEF

Activates

Target Gene Transcription

Click to download full resolution via product page

Caption: Wnt/β-catenin signaling with and without CHIR-98014.

Insulin Signaling Pathway
Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates

and inactivates GSK-3.[9][10][11] This relieves the GSK-3-mediated inhibition of glycogen

synthase, promoting glycogen synthesis.[11] By directly inhibiting GSK-3, CHIR-98014 mimics

the effect of insulin on this branch of the pathway, leading to enhanced glucose utilization.[9]
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Caption: Insulin signaling pathway and the role of CHIR-98014.
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Chemical Synthesis
The chemical name for CHIR-98014 is N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-

pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine.[12] A plausible synthetic route can be

derived from general methods for the synthesis of substituted aminopyrimidines.[13]

Proposed Synthetic Workflow

Plausible Synthesis of CHIR-98014

Starting Materials:
- 4,6-dichloropyrimidine

- 2,4-dichloroaniline
- Imidazole

- N-(2-aminoethyl)-3-nitro-2,6-pyridinediamine

Step 1: Nucleophilic aromatic substitution
of 4,6-dichloropyrimidine with 2,4-dichloroaniline

Intermediate 1:
4-chloro-N-(2,4-dichlorophenyl)-6-aminopyrimidine

Step 2: Nucleophilic substitution
with imidazole

Intermediate 2:
4-(1H-imidazol-1-yl)-N-(2,4-dichlorophenyl)-6-aminopyrimidine

Step 3: Nucleophilic aromatic substitution
with N-(2-aminoethyl)-3-nitro-2,6-pyridinediamine CHIR-98014

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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